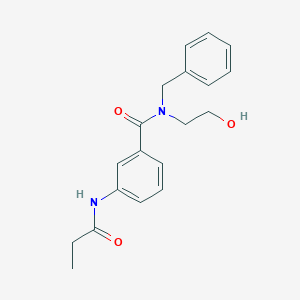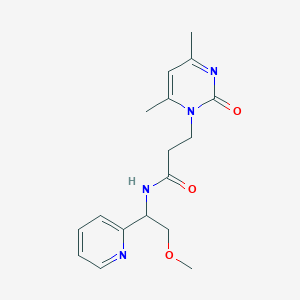
N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide, also known as BHPB, is a synthetic compound that has been extensively studied for its potential use in various scientific applications. This compound belongs to the class of benzamide derivatives and has a molecular weight of 337.42 g/mol.
作用机制
The mechanism of action of N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide is not fully understood. However, studies have shown that N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide can induce changes in gene expression patterns, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide in lab experiments is its potent anti-cancer properties. N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide. One potential avenue of research is the development of more efficient synthesis methods for N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide, which could make it more accessible for use in lab experiments. Another potential direction for research is the investigation of the potential use of N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide in combination with other anti-cancer agents. Finally, further research is needed to fully understand the mechanism of action of N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide and its potential use in the treatment of neurodegenerative diseases.
合成方法
The synthesis of N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide involves a multi-step process that includes the reaction of benzylamine with 2-bromoethanol, followed by the nucleophilic substitution of the bromo group with propionyl chloride. The resulting intermediate is then reacted with 3-aminobenzamide to form the final product, N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide.
科学研究应用
N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide is in the field of cancer research. Studies have shown that N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has potent anti-cancer properties and can induce apoptosis in cancer cells. N-benzyl-N-(2-hydroxyethyl)-3-(propionylamino)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
属性
IUPAC Name |
N-benzyl-N-(2-hydroxyethyl)-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-18(23)20-17-10-6-9-16(13-17)19(24)21(11-12-22)14-15-7-4-3-5-8-15/h3-10,13,22H,2,11-12,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPCWYIXMJEYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N(CCO)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B5902566.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}ethanamine](/img/structure/B5902580.png)
amino]butan-1-ol](/img/structure/B5902583.png)
![N-(2-methoxyethyl)-1-methyl-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}piperidin-4-amine](/img/structure/B5902588.png)
![2-(1-isopropyl-1H-pyrazol-4-yl)-4-[(2-methylpyrrolidin-1-yl)carbonyl]quinoline](/img/structure/B5902594.png)
![8-[(2-ethylpyrimidin-5-yl)carbonyl]-2-(3-methylphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5902605.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxybenzyl)prop-2-en-1-amine](/img/structure/B5902610.png)


![1-tert-butyl-4-{[methyl(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B5902637.png)
![2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5902640.png)
![N-cyclopropyl-2-(2,5-dimethylphenoxy)-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5902652.png)
![2-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B5902658.png)
![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline](/img/structure/B5902663.png)